Cui xing ning

acetylcholinesterase inhibition enzyme kinetics carbamate pharmacology

Cui Xing Ning (CXN, TMDMC) is a synthetic reversible cholinesterase inhibitor with a 1,3,3-trimethylindoline scaffold that distinguishes it pharmacologically from physostigmine and other commercial carbamates. Its mixed competitive/non-competitive inhibition mode, inverted brain-to-blood selectivity (blood/brain IC₅₀ ≈ 1.41 vs. physostigmine ≈ 0.091), and fully characterized six-metabolite hepatic detoxification pathway make direct molar substitution with any other ChE inhibitor scientifically invalid. Validated for anesthesia-reversal protocols (1,778-case clinical series) and rodent central cholinergic studies with established PK/PD equations linking blood concentration to brain ChE occupancy. Researchers requiring a mid-potency indolinyl carbamate reference standard with documented ki ranking, metabolic fate, and differential tissue selectivity will find CXN irreplaceable. All sales are for R&D purposes only; not for human or veterinary therapeutic use.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 139052-05-4
Cat. No. B152704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCui xing ning
CAS139052-05-4
Synonyms5-(1,3,3-trimethylindoline)-N,N-dimethylcarbamate
5-(1,3,3-trimethylindolinyl)-N,N-dimethylcarbamate
carbaindoline
cui xing ning
cui xing ning monohydrochloride
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESCC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl
InChIInChI=1S/C14H20N2O2.ClH/c1-14(2)9-16(5)12-7-6-10(8-11(12)14)18-13(17)15(3)4;/h6-8H,9H2,1-5H3;1H
InChIKeyZVTYQUAZWKKIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cui xing ning (CAS 139052-05-4): A Structurally Distinct Reversible Cholinesterase Inhibitor for Central Nervous System Research


Cui xing ning (CXN), also referred to as TMDMC or 5-(1,3,3-trimethylindolinyl)-N,N-dimethylcarbamate, is a synthetic reversible cholinesterase (ChE) inhibitor belonging to the indolinyl carbamate class [1]. First synthesized by the Academy of Military Medical Sciences in China, CXN shares a mechanism of action with physostigmine (eserine) but possesses a structurally distinct 1,3,3-trimethylindoline scaffold rather than the tricyclic pyrroloindole core of physostigmine [2]. This structural divergence confers a differentiated pharmacological profile—including a unique mixed competitive/non-competitive inhibition mode, differential tissue selectivity between brain and blood ChE, and a characterized detoxification pathway via hepatic oxidation—that makes direct substitution with other carbamate ChE inhibitors scientifically problematic [3][4].

Why Cui xing ning Cannot Be Replaced by Generic Cholinesterase Inhibitors in Experimental Protocols


Although multiple carbamate-based ChE inhibitors (physostigmine, neostigmine, pyridostigmine, rivastigmine) are commercially available, they are not pharmacologically interchangeable with CXN. The compound exhibits a mixed competitive/non-competitive inhibition mode against eel AChE—qualitatively distinct from the purely competitive inhibition displayed by physostigmine—which alters the kinetic relationship between inhibitor concentration and enzyme occupancy [1]. Furthermore, CXN demonstrates an inverted selectivity profile: it is more potent against whole-blood ChE (IC50 = 3.60 μmol/L) than brain ChE (IC50 = 5.07 μmol/L), whereas physostigmine shows the opposite pattern (blood IC50 = 19.52 μmol/L; brain IC50 = 1.78 μmol/L) [1]. This means that at equi-effective central doses, CXN produces a different peripheral cholinergic burden. Additionally, CXN's 1,3,3-trimethylindoline scaffold undergoes a specific hepatic oxidative biotransformation pathway generating metabolites with markedly reduced toxicity, a detoxification feature not shared by physostigmine or neostigmine [2]. These molecular and pharmacokinetic differences preclude simple molar-to-molar substitution in any experimental or therapeutic protocol.

Quantitative Differentiation Evidence for Cui xing ning: Head-to-Head Comparisons Against Physostigmine and In-Class Analogs


Cui xing ning Exhibits Mixed Competitive/Non-Competitive AChE Inhibition Distinct from Physostigmine's Purely Competitive Mechanism

In a direct head-to-head comparison using the DTNB method, TMDMC (cui xing ning hydrochloride) displayed a mixed competitive/non-competitive inhibition pattern against electric eel AChE with two distinct Ki values, whereas physostigmine (eserine) exhibited purely competitive inhibition with a single Ki [1]. This mechanistic difference is not a potency artifact but reflects fundamentally different enzyme-inhibitor interaction modes [1]. The mixed inhibition profile of TMDMC indicates binding to both the free enzyme and the enzyme-substrate complex, which has implications for how the inhibitor behaves under varying acetylcholine concentrations in vivo.

acetylcholinesterase inhibition enzyme kinetics carbamate pharmacology mechanism of inhibition

Cui xing ning Demonstrates Inverted Brain-to-Blood ChE Selectivity Relative to Physostigmine

The same head-to-head study also compared TMDMC and eserine for inhibition of mouse brain homogenate ChE and mouse whole-blood ChE [1]. The selectivity profiles were inverted: eserine was more potent against brain ChE than blood ChE, whereas TMDMC was more potent against blood ChE than brain ChE [1]. This inversion is critical for predicting the peripheral cholinergic side-effect burden at central-effective doses.

tissue selectivity brain cholinesterase blood cholinesterase peripheral vs. central

Cui xing ning Antagonizes Xylazine-Induced Sedation In Vivo at Low Doses, Demonstrating Functional Central Cholinergic Activity

In a mouse model of xylazine-induced sedation (measuring exploratory activity inhibition), CXN at doses of 0.25–1.0 mg/kg significantly antagonized the sedative effects of xylazine (5.0 mg/kg) [1]. At the lowest tested dose of 0.25 mg/kg, CXN shifted the xylazine dose-response curve to the right, while the acetylcholine synthesis inhibitor hemicholinium-3 (3 μg icv) shifted it to the left, confirming the cholinergic mechanism [1]. This provides direct in vivo functional evidence of central cholinergic activation.

xylazine antagonism in vivo pharmacology sedation reversal central cholinergic function

Cui xing ning Ranks Mid-Potency in the Indolinyl Carbamate Series, Enabling Structure-Activity Relationship Studies with Defined Potency Anchors

In a systematic SAR study of six N-alkyl and N-aryl 5-(1,3,3-trimethylindolinyl) carbamates, the rank order of ki values for eel AChE inhibition at 25.0°C and pH 7.60 was established as: compound II (N-methylcarbamate) > V (N-heptylcarbamate) > I (Cui Xing Ning, N,N-dimethylcarbamate) > III (N-ethylcarbamate) > VI (N-(3-chlorophenyl)carbamate) > IV (N,N-diethylcarbamate) [1]. A separate synthesis study reported pI50 values: compounds I–V had pI50 > 6.72, while compound IIa (R=C4H9) achieved pI50 = 8.26, approximately one order of magnitude more potent than CXN (R=CH3) [2]. This defined potency ladder allows researchers to select CXN as a reference compound of intermediate potency within the series.

structure-activity relationship carbamate SAR eel AChE indolinyl carbamate series

Cui xing ning Brain ChE Inhibition Is Quantitatively Modeled from Blood Concentration, Enabling PK/PD-Guided Dosing

A pharmacodynamic study in mice established quantitative relationships between blood TMDMC concentration and the degree of ChE inhibition in both blood and brain [1]. The equations allow prediction of brain ChE inhibition from measured blood concentration, providing a tool for PK/PD-guided dosing that is not available from the literature for most other carbamate ChE inhibitors [1]. This modeling capability is enabled by the compound's demonstrated ability to cross the blood-brain barrier and inhibit brain ChE, a property confirmed by the 1778-case clinical anesthesia reversal series where CXN effectively reversed scopolamine-induced central depression [2].

pharmacokinetic-pharmacodynamic modeling brain penetration cholinesterase inhibition dose optimization

Cui xing ning Undergoes Hepatic Oxidative Biotransformation to Detoxified Metabolites, a Characterized Pathway Not Established for Physostigmine

Using isolated perfused rat liver (IPL), six lipophilic metabolites of CXN were separated by HPLC and identified by MS and ¹HNMR [1]. Most metabolites (II, V, and VI) showed strikingly reduced ChE inhibitory activity, while only metabolite III (which retained the 2-position unchanged) preserved partial activity [1]. Critically, metabolites II and V demonstrated an obvious decrease in acute toxicity compared to the parent compound, indicating a built-in hepatic detoxification mechanism [1]. This biotransformation pathway has been characterized structurally and functionally, providing a level of metabolic understanding not commonly available for experimental ChE inhibitors.

drug metabolism hepatic biotransformation metabolite detoxification toxicity reduction

Optimal Research and Industrial Application Scenarios for Cui xing ning Based on Quantitative Differentiation Evidence


Preclinical Reversal of Pharmacologically Induced Central Nervous System Depression

CXN is validated for reversing xylazine-induced sedation in mice at doses as low as 0.25 mg/kg, with demonstrated rightward shift of the xylazine dose-response curve [1]. Its central efficacy is further supported by a 1,778-case clinical series documenting successful reversal of scopolamine-combined intravenous anesthesia, where CXN exhibited a stronger and more sustained central effect than physostigmine with lower toxicity [2]. Researchers developing anesthesia-reversal protocols or studying central cholinergic function in rodent models should consider CXN for protocols requiring predictable central ChE inhibition with quantified PK/PD relationships [3].

Structure-Activity Relationship Studies of Indolinyl Carbamate Cholinesterase Inhibitors

CXN (compound I) serves as a defined mid-potency anchor in the 5-(1,3,3-trimethylindolinyl) carbamate series, with its ki ranking (3rd of 6) and pI50 value (between 6.72 and ~7.4) established against eel AChE [1][2]. Researchers synthesizing novel indolinyl carbamates can use CXN as a reference standard to benchmark new analogs against a compound with known absolute and relative potency, characterized inhibition mechanism (mixed competitive/non-competitive), and documented metabolic fate [3].

Investigations of Differential Tissue-Selective Cholinesterase Inhibition

CXN's inverted brain-to-blood selectivity ratio (blood/brain IC50 ≈ 1.41) relative to physostigmine (blood/brain IC50 ≈ 0.091) makes it a valuable tool compound for studies designed to dissect central vs. peripheral cholinergic contributions to physiological or behavioral endpoints [1]. The availability of PK/PD equations linking blood concentration to brain ChE inhibition enables prospective dose selection to achieve defined levels of central enzyme occupancy, a capability not established for most comparator carbamates [2].

Hepatic Drug Metabolism and Metabolite Toxicity Profiling Studies

CXN's fully characterized hepatic biotransformation pathway—six identified metabolites with defined structural identities, differential ChE inhibition activities, and quantified acute toxicity changes—provides a well-documented substrate for isolated perfused liver or hepatocyte metabolism studies [1]. The clear toxicity reduction in metabolites II and V offers a positive-control system for studying hepatic detoxification of carbamate compounds, and the retention of partial activity in metabolite III (2-position preserved) provides an informative structure-metabolism-activity relationship [1].

Quote Request

Request a Quote for Cui xing ning

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.